molecular formula C14H15N3O2S B5036123 N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide

N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide

Cat. No. B5036123
M. Wt: 289.35 g/mol
InChI Key: AWFRYEFGSNZOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a thioacetamide derivative that has been synthesized through various methods and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide is not fully understood. However, studies have suggested that it may act through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide is its potential as a multi-targeted therapeutic agent. It has been found to have anti-inflammatory, analgesic, anti-tumor, antifungal, and antibacterial properties. However, one limitation of N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide. One area of research could focus on improving the solubility of N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide to facilitate its administration in vivo. Another area of research could focus on the development of more efficient synthesis methods for N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide and its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis method of N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form 2-methoxyphenylacetyl chloride. This intermediate is then reacted with 6-methyl-4-pyrimidinethiol to form N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide. The final product is purified through recrystallization or column chromatography.

Scientific Research Applications

N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has been found to have potential applications in various fields of medicine. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has also been found to have potential as an antifungal and antibacterial agent. Additionally, N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10-7-14(16-9-15-10)20-8-13(18)17-11-5-3-4-6-12(11)19-2/h3-7,9H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFRYEFGSNZOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxyphenyl)-2-[(6-methylpyrimidin-4-YL)sulfanyl]acetamide

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